molecular formula C10H8ClN3O2 B2810561 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 2279124-08-0

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide

Cat. No. B2810561
CAS RN: 2279124-08-0
M. Wt: 237.64
InChI Key: ODXISGONIADRRE-UHFFFAOYSA-N
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Description

“3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide” is a chemical compound with the linear formula C16H13O2N4Cl1 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide” can be represented by the SMILES string ClCC1=NC(C2=CC=CC(C(NCC3=CC=CC=N3)=O)=C2)=NO1 . This indicates the presence of a chloromethyl group attached to an oxadiazole ring, which is further connected to a benzamide group .


Physical And Chemical Properties Analysis

“3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide” is a solid substance . Its molecular weight is 333.81 . The compound’s empirical formula is C16H13O2N4Cl1 .

Scientific Research Applications

Cancer Therapy

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide derivatives have been explored for their potential in cancer therapy. Specifically, derivatives containing a substituted five-membered heteroaryl ring have shown promise as RET kinase inhibitors, a target in cancer treatment. Compound I-8, which contains 1,2,4-oxadiazole, has demonstrated significant inhibition of RET kinase activity at both the molecular and cellular levels, effectively inhibiting cell proliferation driven by RET wildtype and gatekeeper mutation (Han et al., 2016).

Alkaline Phosphatase Inhibition

Novel bi-heterocyclic benzamides incorporating 1,2,4-oxadiazole have been synthesized and shown to inhibit alkaline phosphatase. These molecules have demonstrated potent inhibitory effects and are considered non-toxic, making them potential candidates for regulating normal calcification of bones and teeth (Abbasi et al., 2019).

Nematocidal Activity

1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown effective nematocidal activities. Specific compounds have demonstrated higher effectiveness than commercial agents in controlling Bursaphelenchus xylophilus, a significant pest in forestry (Liu et al., 2022).

Antitubercular Activity

Derivatives of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide have been evaluated for their antitubercular activities. Some of these compounds have exhibited promising activity against Mycobacterium tuberculosis, indicating their potential as lead molecules in antitubercular drug development (Nayak et al., 2016).

Antioxidant Activity

Functionalized 1,3,4-oxadiazoles have been synthesized and evaluated for their antioxidant properties. Among them, 2-benzoylamino-5-cyanomethyl-1,3,4-oxadiazole and related compounds showed excellent antioxidant activity and protection against DNA damage, indicating their potential use in oxidative stress-related conditions (Bondock et al., 2016).

Safety and Hazards

The compound is classified as an Eye Irritant 2 and Skin Irritant 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information suggests that it may cause skin and eye irritation .

properties

IUPAC Name

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-5-8-13-10(14-16-8)7-3-1-2-6(4-7)9(12)15/h1-4H,5H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXISGONIADRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide

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